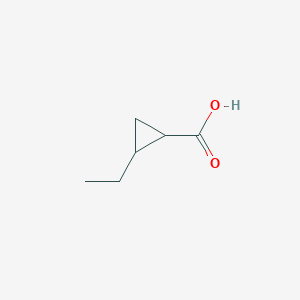2-Ethylcyclopropane-1-carboxylic acid
CAS No.: 68850-10-2
Cat. No.: VC6197617
Molecular Formula: C6H10O2
Molecular Weight: 114.144
* For research use only. Not for human or veterinary use.

| CAS No. | 68850-10-2 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.144 |
| IUPAC Name | 2-ethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | NEZWQTAIJWQNHI-UHFFFAOYSA-N |
| SMILES | CCC1CC1C(=O)O |
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a cyclopropane ring with two substituents: a carboxylic acid group (-COOH) at position 1 and an ethyl group (-CH₂CH₃) at position 2 (Figure 1). The cyclopropane ring’s inherent angle strain (60° bond angles) influences its reactivity, while the electron-withdrawing carboxylic acid group enhances its polarity .
Table 1: Key Identifiers of 2-Ethylcyclopropane-1-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS No. | 68850-10-2 | |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| IUPAC Name | 2-Ethylcyclopropane-1-carboxylic acid | |
| SMILES | CCC1CC1C(=O)O | |
| InChI Key | NEZWQTAIJWQNHI-UHFFFAOYSA-N |
Spectroscopic Characterization
-
NMR: The proton NMR spectrum typically shows signals for the ethyl group (δ ~1.0–1.5 ppm, triplet for CH₃; δ ~1.5–2.0 ppm, quartet for CH₂) and cyclopropane protons (δ ~0.5–1.5 ppm, multiplet) .
-
IR: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid group .
Synthesis and Manufacturing
Established Synthetic Routes
While direct synthesis methods for 2-ethylcyclopropane-1-carboxylic acid are sparsely documented, analogous cyclopropane carboxylates are synthesized via cyclopropanation reactions. A patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid (CN103864635A) provides insights into potential strategies :
-
Cyclopropanation: Reaction of nitroacetate esters with 1,2-dihaloethanes in the presence of bases (e.g., sodium carbonate) to form nitrocyclopropane intermediates .
-
Functional Group Interconversion: Reduction of nitro groups to amines or hydrolysis of esters to carboxylic acids. For 2-ethyl derivatives, ethyl-substituted starting materials (e.g., ethyl nitroacetate) could be employed .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclopropanation | Ethyl nitroacetate, 1,2-dibromoethane, Na₂CO₃, CH₂Cl₂, reflux | Nitroethylcyclopropane ester |
| 2 | Nitro Reduction | SnCl₂, MeOH, 15–20°C | Aminoethylcyclopropane ester |
| 3 | Ester Hydrolysis | NaOH, MeOH, 70–90°C | 2-Ethylcyclopropane-1-carboxylic acid |
Challenges in Synthesis
-
Ring Strain: The cyclopropane ring’s instability under acidic or high-temperature conditions necessitates mild reaction protocols.
-
Stereoselectivity: Achieving trans/cis isomer control remains a challenge, as noted in studies of similar cyclopropane derivatives.
Applications in Scientific Research
Organic Synthesis
-
Chiral Building Block: The ethyl group introduces steric hindrance, making the compound useful in asymmetric synthesis.
-
Ligand Design: Cyclopropane carboxylates are explored as ligands in transition-metal catalysis due to their rigid geometry.
Exposure Control
-
PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
-
Ventilation: Use fume hoods during handling to prevent inhalation .
Future Research Directions
-
Synthetic Optimization: Develop stereoselective methods for cis/trans isomer production.
-
Biological Screening: Evaluate antimicrobial and anti-inflammatory properties in vitro.
-
Material Science: Explore applications in polymer chemistry as crosslinking agents.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume